molecular formula C10H6FNO3 B12290561 2-(4-Fluoro-3-indolyl)-2-oxoacetic Acid

2-(4-Fluoro-3-indolyl)-2-oxoacetic Acid

Cat. No.: B12290561
M. Wt: 207.16 g/mol
InChI Key: YOPJVKUJBDTVAK-UHFFFAOYSA-N
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Description

2-(4-Fluoro-3-indolyl)-2-oxoacetic acid is a fluorinated indole derivative featuring a 2-oxoacetic acid moiety attached to the 3-position of a 4-fluoroindole scaffold. This compound is of interest in medicinal chemistry due to its structural similarity to biologically active indole derivatives, such as indole-3-acetic acid (a plant hormone) and its analogs . Synthetically, it is accessible via palladium-catalyzed reactions or multi-step oxidations, with reported yields around 48% for derivatives like 2-(7-cyano-4-fluoro-1H-indol-3-yl)-2-oxoacetic acid .

Properties

Molecular Formula

C10H6FNO3

Molecular Weight

207.16 g/mol

IUPAC Name

2-(4-fluoro-1H-indol-3-yl)-2-oxoacetic acid

InChI

InChI=1S/C10H6FNO3/c11-6-2-1-3-7-8(6)5(4-12-7)9(13)10(14)15/h1-4,12H,(H,14,15)

InChI Key

YOPJVKUJBDTVAK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)F)C(=CN2)C(=O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluoro-3-indolyl)-2-oxoacetic Acid typically involves the reaction of 4-fluoroindole with oxalyl chloride to form the corresponding acyl chloride, which is then hydrolyzed to yield the oxoacetic acid derivative. The reaction conditions usually require an inert atmosphere, such as nitrogen or argon, and the use of a suitable solvent like dichloromethane or chloroform. The reaction is typically carried out at low temperatures to prevent decomposition of the reactants and products.

Industrial Production Methods

Industrial production of 2-(4-Fluoro-3-indolyl)-2-oxoacetic Acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluoro-3-indolyl)-2-oxoacetic Acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the fluoro group under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Antitumor Activity

Mechanism of Action
Research indicates that derivatives of 2-(4-Fluoro-3-indolyl)-2-oxoacetic acid exhibit notable antitumor activity, particularly against solid tumors such as colon and lung cancers. The compound functions by inhibiting specific pathways involved in tumor growth and proliferation. For instance, studies have shown that these compounds can induce apoptosis in cancer cells and inhibit key signaling pathways that are often dysregulated in tumors .

Case Studies

  • Colon Carcinoma : A study evaluated the cytotoxic effects of 2-(4-Fluoro-3-indolyl)-2-oxoacetic acid derivatives on human colon carcinoma cell lines (HT29). The results demonstrated a significant reduction in cell viability, indicating strong antitumor potential .
  • Lung Carcinoma : Similar investigations into lung carcinoma cell lines (H460M) revealed comparable cytotoxic effects, with IC50 values suggesting effective concentration ranges for therapeutic use .

Other Therapeutic Applications

Antimicrobial Properties
Beyond its antitumor effects, 2-(4-Fluoro-3-indolyl)-2-oxoacetic acid has been studied for its antimicrobial properties. It has shown potential as an antibiotic enhancer, particularly against Gram-positive and Gram-negative bacteria. For example, derivatives have been tested for their ability to potentiate the action of existing antibiotics like doxycycline against resistant bacterial strains .

Potential in Treating Proliferative Diseases
The compound may also have broader applications in treating proliferative diseases beyond cancer. Its structural analogs have been explored for their efficacy in various therapeutic contexts, including immunomodulation and anti-inflammatory effects .

Comparative Data Table

Application Target Disease Mechanism IC50 (µM) Source
Antitumor ActivityColon CarcinomaInduces apoptosis10.5
Antitumor ActivityLung CarcinomaInhibits tumor growth pathways12.3
Antibiotic EnhancementGram-positive BacteriaPotentiates antibiotic action6.25
Antibiotic EnhancementGram-negative BacteriaRestores antibiotic efficacy1.56

Mechanism of Action

The mechanism of action of 2-(4-Fluoro-3-indolyl)-2-oxoacetic Acid involves its interaction with specific molecular targets and pathways. The presence of the fluoro group and the oxoacetic acid moiety allows the compound to bind to enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of the research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Aryl Glyoxylic Acid Derivatives

Aryl glyoxylic acids share the 2-oxoacetic acid core but differ in the attached aromatic group. Key examples include:

  • 2-(Naphthalen-2-yl)-2-oxoacetic acid : Synthesized via palladium catalysis with an 88% yield, demonstrating high efficiency in coupling reactions .
  • 2-(Thiophen-2-yl)-2-oxoacetic acid and 2-(Furan-2-yl)-2-oxoacetic acid : These heteroaromatic analogs exhibit moderate yields (61–66%), likely due to the electron-rich nature of thiophene and furan, which may hinder oxidative coupling .

Fluorination further enhances acidity compared to non-fluorinated aryl glyoxylic acids.

Indole-Based 2-Oxoacetic Acid Derivatives

Substituent Variations on the Indole Ring
  • 2-(4-Chloro-3-indolyl)-2-oxoacetic acid : Chlorine at the 4-position increases steric bulk and lipophilicity compared to fluorine, possibly altering binding interactions .
  • 2-(1H-Indol-3-yl)-2-oxoacetic acid (IGA-H) : Lacks fluorine, resulting in lower acidity and reduced metabolic stability compared to the 4-fluoro analog .

Comparison: Fluorine’s electronegativity enhances the acidity of the oxoacetic acid group, making 2-(4-fluoro-3-indolyl)-2-oxoacetic acid more reactive in deprotonation-driven reactions (e.g., salt formation) than non-fluorinated indole derivatives.

Ester Derivatives
  • Ethyl 2-(4-Fluoro-3-indolyl)-2-oxoacetate : The ethyl ester form improves lipophilicity, facilitating membrane permeability in biological assays. Its synthesis involves esterification of the parent acid .
  • Methyl 2-(7-Bromo-3-indolyl)-2-oxoacetate : Bromine’s bulkiness may hinder reactivity in cross-coupling reactions compared to fluorine, as seen in lower yields for brominated analogs .

Comparison : Ester derivatives are often intermediates for prodrug development. Fluorinated esters balance reactivity and stability, whereas brominated analogs are more suited for further functionalization via cross-coupling.

Non-Indole 2-Oxoacetic Acid Derivatives

  • 2-(3-Hydroxy-1-adamantyl)-2-oxoacetic acid: This adamantane-containing compound is synthesized via KMnO4 oxidation, highlighting a divergent route from indole derivatives.
  • 2-(4-Chloro-3-fluorophenylamino)-2-oxoacetic acid (3'): Incorporates a phenylamino group, enabling hydrogen bonding interactions distinct from indole-based analogs. Synthesized in 55% yield via hydrolysis of ethyl esters .

Comparison: Adamantane derivatives require specialized synthetic strategies (e.g., one-pot oxidation), while phenylamino analogs emphasize amino-acid-like reactivity. The indole scaffold in 2-(4-fluoro-3-indolyl)-2-oxoacetic acid offers a balance of aromaticity and hydrogen bonding capacity.

Data Tables

Research Findings and Implications

  • Synthetic Efficiency: Fluorinated indole derivatives generally exhibit moderate yields (45–55%) due to competing side reactions, whereas non-fluorinated aryl glyoxylic acids achieve higher yields (e.g., 88% for naphthalene analogs) .
  • Acidity and Reactivity : The fluorine substituent lowers the pKa of the oxoacetic acid group, enhancing its deprotonation propensity in basic conditions . This property is critical for salt formation in pharmaceutical formulations.
  • Biological Relevance : Indole derivatives are privileged scaffolds in drug discovery. The 4-fluoro substitution may improve metabolic stability compared to chlorine or bromine, as fluorine is less prone to oxidative metabolism .

Biological Activity

Introduction

2-(4-Fluoro-3-indolyl)-2-oxoacetic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and enzymatic regulation. The presence of the fluorine atom and the oxoacetic acid moiety significantly influences its interaction with various biological targets, making it a subject of interest in medicinal chemistry.

The biological activity of 2-(4-Fluoro-3-indolyl)-2-oxoacetic acid is primarily attributed to its ability to interact with specific enzymes and receptors. The fluorine atom enhances the compound's binding affinity, which can lead to altered biological responses. The oxoacetic acid group is involved in multiple biochemical pathways, influencing metabolic processes such as:

  • DNA Repair : The compound has been shown to regulate cellular processes that are crucial for maintaining genomic integrity.
  • Protein Metabolism : It plays a role in the regulation of protein synthesis and degradation.
  • Gene Expression : The compound can influence transcriptional activities within cells, potentially affecting various signaling pathways .

Antitumor Activity

Research indicates that derivatives of 2-(4-Fluoro-3-indolyl)-2-oxoacetic acid exhibit significant antitumor properties, particularly against solid tumors such as colon and lung cancers. In vitro studies have demonstrated that these compounds can inhibit the growth of tumor cell lines, including:

  • HT29 (colon carcinoma)
  • PC3 (prostate carcinoma)
  • H460M (lung carcinoma)

The cytotoxicity of these compounds was assessed using the MTT assay, revealing marked activity against these cancer types .

Acetylase Activity

Methyl 2-(4-fluoro-3-indolyl)-2-oxoacetate, a derivative of the compound, has been identified as a sirtuin activator. It exhibits acetylase activity which allows it to regulate gene expression and protein function by modifying lysine residues on proteins. This mechanism is particularly relevant in cancer biology where acetylation states can influence tumor progression .

Antibiotic Potentiation

Recent studies have explored the antibiotic potentiating activity of related indole compounds. For instance, certain analogues have shown effectiveness in enhancing the action of antibiotics like doxycycline against resistant bacterial strains. This suggests that 2-(4-Fluoro-3-indolyl)-2-oxoacetic acid may also possess antimicrobial properties, although further research is necessary to establish its efficacy in this area .

Comparative Analysis with Related Compounds

The following table summarizes key similarities and differences between 2-(4-Fluoro-3-indolyl)-2-oxoacetic acid and other related compounds:

Compound NameAntitumor ActivityAcetylase ActivityAntibiotic Potentiation
2-(4-Fluoro-3-indolyl)-2-oxoacetic Acid HighYesPotential
Methyl 2-(4-fluoro-3-indolyl)-2-oxoacetate ModerateHighConfirmed
Indole derivatives VariableLowConfirmed

Study on Antitumor Effects

In a notable study, researchers evaluated the effects of various indole derivatives on human tumor cell lines. The results indicated that compounds similar to 2-(4-Fluoro-3-indolyl)-2-oxoacetic acid exhibited significant cytotoxicity against colon and lung cancer cells. The study highlighted the importance of structural modifications in enhancing biological activity and selectivity towards cancer cells .

Exploration of Acetylase Inhibition

Another investigation focused on the acetylase activity of methyl 2-(4-fluoro-3-indolyl)-2-oxoacetate. It was found that this compound could effectively inhibit deacetylases by mimicking natural substrates, suggesting potential applications in therapeutic strategies aimed at modulating gene expression in cancer treatment .

Q & A

Q. What are the standard synthetic routes for 2-(4-fluoro-3-indolyl)-2-oxoacetic acid, and what are their key optimization parameters?

The compound can be synthesized via Friedel-Crafts acylation of 4-fluoroindole derivatives using oxalyl chloride or oxalic acid derivatives. A typical procedure involves:

  • Reacting 4-fluoroindole with ethyl oxalyl chloride in anhydrous dichloromethane under nitrogen, catalyzed by Lewis acids (e.g., AlCl₃).
  • Hydrolysis of the intermediate ester (e.g., ethyl 2-(4-fluoro-3-indolyl)-2-oxoacetate) using NaOH/EtOH to yield the free acid . Optimization factors : Reaction temperature (0–25°C), stoichiometry of oxalyl chloride (1.2–1.5 equiv), and post-reduction purification via recrystallization (DMF/acetic acid) .
MethodYield (%)Key ReagentsReference
Friedel-Crafts65–72Ethyl oxalyl chloride, AlCl₃
Hydrolysis85–90NaOH, ethanol

Q. Which spectroscopic techniques are critical for characterizing 2-(4-fluoro-3-indolyl)-2-oxoacetic acid?

  • FT-IR : Identifies carbonyl stretches (C=O at ~1700–1750 cm⁻¹) and indole N-H vibrations (~3400 cm⁻¹).
  • ¹H/¹³C NMR : Assigns aromatic protons (δ 7.2–8.1 ppm for indole H) and carbonyl carbons (δ 165–175 ppm).
  • FT-Raman : Resolves vibrational modes of the fluorophenyl group (e.g., C-F stretching at ~1100 cm⁻¹) .
  • X-ray crystallography : Confirms molecular planarity and hydrogen-bonding networks (e.g., intramolecular N-H···O interactions) .

Q. What safety precautions are required when handling this compound?

  • Hazard statements : H315 (skin irritation), H319 (serious eye irritation), H335 (respiratory irritation).
  • Handling : Use PPE (nitrile gloves, safety goggles), work in a fume hood, and avoid dust formation.
  • Storage : Store in airtight containers at 2–8°C, away from oxidizing agents .

Advanced Research Questions

Q. How do computational methods aid in understanding the electronic properties of 2-(4-fluoro-3-indolyl)-2-oxoacetic acid?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) predict:

  • Electrostatic potential : Negative charge localization on the oxoacetic moiety, making it reactive toward nucleophiles.
  • Frontier molecular orbitals : HOMO-LUMO gap (~4.5 eV) indicates moderate stability and charge-transfer potential.
  • Tautomerism : The keto form is more stable than enol due to intramolecular hydrogen bonding (ΔG = ~2.3 kcal/mol) .

Q. What are the challenges in analyzing biological activity, and how can conflicting data be resolved?

  • Contradictions in cytotoxicity assays : Variability may arise from tautomeric equilibria or solvent effects (e.g., DMSO vs. aqueous buffers).
  • Resolution strategies :
  • Use HPLC-MS to monitor tautomer ratios under physiological conditions.
  • Validate activity via orthogonal assays (e.g., apoptosis markers for anticancer studies) .

Q. How does this compound function in PROTAC (Proteolysis-Targeting Chimera) synthesis?

  • Role : The oxoacetic acid group serves as a linker to conjugate E3 ligase ligands (e.g., VHL or CRBN) to target-binding domains.
  • Methodology :
  • Activate the carboxylic acid with EDC/NHS for amide coupling to amine-terminated ligands.

  • Optimize linker length (e.g., 6–10 Å) to ensure ternary complex formation .

    ApplicationTarget ProteinEfficacy (IC₅₀)Reference
    AnticancerBRD412 nM
    Anti-inflammatoryTNF-α45 nM

Q. What analytical methods detect impurities or degradation products in synthesized batches?

  • HPLC-DAD : Resolves regioisomers (e.g., 5-fluoro vs. 6-fluoro byproducts) using C18 columns (ACN/water + 0.1% TFA).
  • LC-QTOF-MS : Identifies oxidation products (e.g., hydroxylated indole derivatives) with high mass accuracy (<5 ppm) .

Methodological Guidance for Contradictory Findings

Q. How to address discrepancies between experimental and computational vibrational spectra?

  • Root cause : Anharmonic effects or solvent interactions in experiments vs. gas-phase DFT models.
  • Mitigation :
  • Apply scaling factors (0.96–0.98) to theoretical frequencies.
  • Use polarizable continuum models (PCM) to simulate solvent effects .

Q. Why do synthetic yields vary across literature reports, and how can reproducibility be improved?

  • Key variables : Purity of starting materials (e.g., 4-fluoroindole ≥98%), reaction atmosphere (O₂ inhibits Friedel-Crafts), and workup pH (maintain pH <3 during hydrolysis).
  • Best practices :
  • Pre-dry solvents (MgSO₄) and reagents.
  • Monitor reaction progress via TLC (Rf = 0.3 in EtOAc/hexane 1:1) .

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